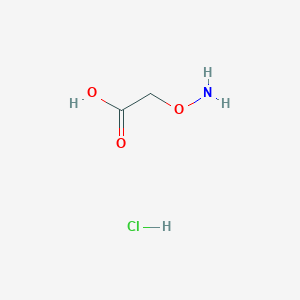
4-((5-Bromo-4,6-dicloropirimidin-2-il)amino)benzonitrilo
Descripción general
Descripción
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H5BrCl2N4 and a molecular weight of 343.99 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile typically involves the reaction of 5-bromo-4,6-dichloropyrimidine with 4-aminobenzonitrile. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, in a solvent like ethanol . The reaction conditions include heating the mixture to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives .
Mecanismo De Acción
The mechanism of action of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: Known for its applications in medicinal chemistry and materials science.
5-Bromo-2,4-dichloropyrimidine: Used as an intermediate in the synthesis of various pharmacologically active compounds.
4-Aminobenzonitrile: Employed in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Uniqueness
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is unique due to its specific combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKXTGKGMPSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623169 | |
| Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-75-6 | |
| Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)


![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)


